molecular formula C9H4BrClN2O2 B13169028 6-Bromo-2-chloro-7-nitroquinoline CAS No. 1269151-42-9

6-Bromo-2-chloro-7-nitroquinoline

Cat. No.: B13169028
CAS No.: 1269151-42-9
M. Wt: 287.50 g/mol
InChI Key: LAJBIZUXKCLTKS-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-7-nitroquinoline is a halogenated nitroquinoline derivative characterized by a quinoline backbone substituted with bromine at position 6, chlorine at position 2, and a nitro group at position 6. Its molecular formula is C₉H₄BrClN₂O₂, with a molecular weight of 287.5 g/mol.

Properties

CAS No.

1269151-42-9

Molecular Formula

C9H4BrClN2O2

Molecular Weight

287.50 g/mol

IUPAC Name

6-bromo-2-chloro-7-nitroquinoline

InChI

InChI=1S/C9H4BrClN2O2/c10-6-3-5-1-2-9(11)12-7(5)4-8(6)13(14)15/h1-4H

InChI Key

LAJBIZUXKCLTKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=CC(=C(C=C21)Br)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

The synthesis of 6-Bromo-2-chloro-7-nitroquinoline typically involves the nitration of 6-bromoquinoline followed by chlorination. One common method includes the following steps:

Industrial production methods often employ similar routes but may utilize continuous flow reactors and optimized conditions to enhance yield and purity .

Chemical Reactions Analysis

6-Bromo-2-chloro-7-nitroquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Bromo-2-chloro-7-nitroquinoline has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in the development of novel materials.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It is investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties. Derivatives of this compound have shown promise in preclinical studies as potential therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-7-nitroquinoline is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can bind to DNA or proteins, leading to cytotoxic effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby disrupting essential biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

The positions and types of substituents significantly impact the physicochemical and electronic properties of quinoline derivatives. Below is a comparative analysis of key analogs:

Table 1: Comparison of 6-Bromo-2-chloro-7-nitroquinoline with Analogous Compounds
Compound Name Molecular Formula MW (g/mol) Substituent Positions Key Properties/Applications References
This compound C₉H₄BrClN₂O₂ 287.5 6-Br, 2-Cl, 7-NO₂ High reactivity due to nitro group; potential pharmaceutical intermediate
6-Bromo-7-chloroquinoline C₉H₅BrClN 242.0 6-Br, 7-Cl Used in coordination chemistry; intermediate in organic synthesis
6-Chloro-7-nitroquinoline C₉H₅ClN₂O₂ 208.6 6-Cl, 7-NO₂ Strong electron-withdrawing effects; ligand in metal complexes
6-Bromo-8-nitroquinoline C₉H₅BrN₂O₂ 257.05 6-Br, 8-NO₂ Synthesized via cyclization; used in electronic materials
7-Bromo-4-chloro-3-nitroquinoline C₉H₄BrClN₂O₂ 287.5 7-Br, 4-Cl, 3-NO₂ Structural isomer with distinct reactivity profile
6-Bromo-4-chloro-7-fluoro-3-nitroquinoline C₉H₃BrClFN₂O₂ 320.5 6-Br, 4-Cl, 7-F, 3-NO₂ Multi-halogenated derivative; agrochemical applications

Key Differences and Trends

Electronic Effects: The nitro group at position 7 in the target compound enhances electron-withdrawing effects compared to analogs with nitro at position 3 (e.g., 7-Bromo-4-chloro-3-nitroquinoline) or 8 (e.g., 6-Bromo-8-nitroquinoline). Halogen Positioning: Bromine at position 6 (target compound) vs. 7 (6-Bromo-7-chloroquinoline) affects steric hindrance and electronic distribution. Bromine’s larger size compared to chlorine or fluorine increases lipophilicity, influencing solubility and membrane permeability .

Synthetic Accessibility: 6-Bromo-8-nitroquinoline is synthesized via a cyclization reaction using p-chloranil and acrolein, highlighting the role of nitro positioning in directing synthetic pathways . In contrast, multi-halogenated derivatives like 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline require sequential halogenation steps, increasing synthesis complexity .

Applications: Pharmaceuticals: Nitro groups in 6-Chloro-7-nitroquinoline and the target compound make them candidates for reduction to amine intermediates, a common step in drug synthesis . Coordination Chemistry: 6-Bromo-7-chloroquinoline’s dual halogens enable diverse metal-ligand interactions, useful in catalytic systems . Agrochemicals: Fluorine substitution in 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline enhances stability against metabolic degradation, a desirable trait in pesticides .

Research Findings and Challenges

  • Reactivity : The nitro group at position 7 in the target compound may increase acidity at adjacent positions, facilitating deprotonation in alkaline conditions. This contrasts with 3-nitro isomers, where steric effects dominate .
  • Stability Issues: The discontinuation of this compound () may relate to instability under storage or challenges in purification due to competing reactivity of multiple substituents.
  • Structural Isomerism: Positional isomerism (e.g., 7-Bromo-4-chloro-3-nitroquinoline vs. the target compound) leads to divergent biological activities and synthetic yields .

Biological Activity

6-Bromo-2-chloro-7-nitroquinoline is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its synthesis, biological effects, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

Molecular Structure and Characteristics

  • Molecular Formula : C9H4BrClN2O2
  • Molecular Weight : 287.50 g/mol
  • CAS Number : 1269151-42-9
  • IUPAC Name : this compound

The compound features a quinoline ring substituted with bromine, chlorine, and nitro groups, which contribute to its reactivity and biological properties.

Synthesis Pathway

The synthesis of this compound typically involves:

  • Nitration of 6-Bromoquinoline : Using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 7-position.
  • Chlorination : The nitrated product is chlorinated with thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.

This method allows for the efficient production of the compound with high purity and yield.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting essential biochemical pathways.
  • DNA Interaction : The nitro group can undergo bioreduction, forming reactive intermediates that bind to DNA, potentially leading to cytotoxic effects .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Several studies have explored the anticancer properties of quinoline derivatives, including this compound. Notably:

  • A study demonstrated that compounds similar to this compound displayed selective cytotoxicity towards cancer cell lines expressing NAD(P)H:quinone oxidoreductase (NQO1) .
  • The compound showed IC50 values indicating potent activity against breast cancer cells, highlighting its potential as an antitumor agent.

Case Studies

  • Antitumor Activity :
    • A derivative was tested against NQO1-expressing MDA468-NQ16 breast cancer cells, showing selective cytotoxicity compared to NQO1-null MDA468-WT cells.
    • Compound exhibited IC50 values of 190 nM (NQO1-expressing) and 140 nM (NQO1-null), suggesting a unique mode of action distinct from other quinoline derivatives .
  • Enzyme Interaction Studies :
    • Studies on enzyme kinetics revealed that the compound acts as a competitive inhibitor for specific targets involved in metabolic pathways, further underscoring its potential in drug design .

Comparative Analysis

A comparison with other quinoline derivatives reveals distinct differences in biological activity:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModerateHighDNA binding, enzyme inhibition
2-Chloro-6-nitroquinolineLowModeratePrimarily enzyme inhibition
6-Bromo-2-nitroquinolineModerateLowLimited interaction with DNA

The unique combination of halogen substituents in this compound enhances its reactivity and biological efficacy compared to similar compounds.

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